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Cyclopentyl 4-aminobenzoate

Cat. No.: B7784415
M. Wt: 205.25 g/mol
InChI Key: XDOAGFCZGPCSHC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Aminobenzoate Ester Chemistry

Aminobenzoate esters belong to a class of organic compounds characterized by an amino group and an ester group attached to a benzene (B151609) ring. The parent molecule, para-aminobenzoic acid (PABA), is a vital building block in the pharmaceutical and chemical industries. mdpi.com PABA's structural versatility, allowing for chemical modifications at both the amino and carboxyl groups, makes it a foundational scaffold for developing a wide array of novel molecules. mdpi.com

The synthesis of aminobenzoate esters can be achieved through several established methods. A common approach involves the esterification of aminobenzoic acid with an appropriate alcohol. google.com Another method is transesterification, where an existing alkyl aminobenzoate reacts with a different alcohol in the presence of a suitable catalyst to yield a new ester. google.com The synthesis of aromatic amines, the core of these esters, is a significant area of research, with methods like the indium/ammonium (B1175870) chloride-mediated reduction of aromatic nitro compounds offering alternatives to traditional catalytic hydrogenation. orgsyn.org

Derivatives of PABA are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov This has cemented the role of aminobenzoate esters as crucial intermediates and target molecules in drug discovery and medicinal chemistry. mdpi.com For instance, the hydrolysis kinetics of 2-aminobenzoate (B8764639) and 4-aminobenzoate (B8803810) esters have been studied to understand their stability and reaction mechanisms, which is crucial for their application. acs.orgacs.org

Significance of Cyclopentyl Moieties in Contemporary Organic Synthesis and Molecular Design

The cyclopentyl moiety, a five-membered cycloalkane ring, is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules. researchgate.net Its incorporation into molecular structures is a strategic design element in modern organic chemistry, often intended to modulate a compound's physicochemical and biological properties. barc.gov.inresearchgate.net The cyclopentyl group can influence a molecule's lipophilicity, conformational rigidity, and binding affinity to biological targets like enzymes or receptors. ontosight.ai

In pharmaceutical research, the cyclopentyl group is a key component in various therapeutic agents. For example, it is present in potent kinase inhibitors designed for cancer therapy, such as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Polo-like kinase 1 (PLK1). nih.govresearchgate.net It is also a feature in novel inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which are being investigated for their anti-inflammatory effects. nih.gov Furthermore, cyclopentyl-substituted compounds have been explored for their potential as cholinesterase and α-glucosidase inhibitors. nih.govresearchgate.net The utility of this moiety extends to its role as a key chiral segment in the synthesis of medicinally important compounds, underscoring its value in stereoselective organic synthesis. barc.gov.in

The construction of cyclopentyl units is itself an important area of research, with methods like ring contraction reactions being developed to synthesize these structures efficiently. researchgate.net Additionally, ethers containing this moiety, such as cyclopentyl methyl ether (CPME), have gained traction as environmentally friendly solvents for a wide range of synthetic applications. researchgate.net

Current Research Frontiers and Identified Gaps Concerning Cyclopentyl 4-aminobenzoate

While the constituent components of this compound—the 4-aminobenzoate core and the cyclopentyl group—are individually well-studied and significant in chemical synthesis, there is a notable gap in the scientific literature regarding the specific properties and applications of the combined molecule. Much of the existing research focuses on other alkyl esters of 4-aminobenzoic acid or on more complex molecules that happen to contain a cyclopentyl group. nih.govnih.gov

Current research frontiers lie in the potential application of this compound as a synthetic intermediate. Research into related structures suggests that it could serve as a valuable building block. For instance, studies on ethyl p-[2-(cyclopentyl)ethyl]aminobenzoate demonstrate the synthesis and modification of similar PABA derivatives containing cyclopentyl groups. prepchem.comprepchem.com The synthesis of various N- and O-alkyl derivatives of 4-aminobenzoic acid has been shown to yield compounds with significant anticancer properties, a research avenue that could potentially be explored for cyclopentyl analogues. nih.gov

The primary identified gap is the lack of dedicated studies to characterize this compound and explore its unique biological activities or material properties. Future research could focus on:

Efficient Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and its derivatives, followed by thorough spectroscopic and physical characterization. researchgate.net

Biological Screening: Evaluating the compound for a range of biological activities, drawing inspiration from the known therapeutic properties of other PABA derivatives and cyclopentyl-containing molecules. mdpi.comnih.govresearchgate.net

Polymer and Materials Science: Investigating its potential as a monomer or additive in the development of new polymers or functional materials, an area where aminobenzoates have found applications.

In essence, this compound represents an underexplored area within chemical research. The proven importance of its structural components suggests that a focused investigation could uncover novel applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound Hydrochloride epa.gov4-(Cyclopentylamino)benzoic acid nih.govCyclohexyl 4-aminobenzoate sigmaaldrich.comEthyl 4-aminobenzoate orgsyn.org
CAS Number 37005-75-7518335-96-180787-45-794-09-7
Molecular Formula C12H16ClNO2C12H15NO2C13H17NO2C9H11NO2
Molecular Weight 241.71 g/mol 205.25 g/mol 219.28 g/mol 165.19 g/mol
Physical Form Solid-SolidSolid
Hydrogen Bond Donors -222
Hydrogen Bond Acceptors -333
Rotatable Bond Count -333

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B7784415 Cyclopentyl 4-aminobenzoate

Properties

IUPAC Name

cyclopentyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11/h5-8,11H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOAGFCZGPCSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclopentyl 4 Aminobenzoate and Its Analogs

Strategic Precursor Synthesis and Tailored Functional Group Transformations

The synthesis of Cyclopentyl 4-aminobenzoate (B8803810) relies on the availability of its core precursors, primarily 4-aminobenzoic acid and a source for the cyclopentyl moiety. The methodologies for preparing these precursors are well-established and offer various routes depending on the desired scale and efficiency.

Synthesis of 4-aminobenzoic acid and its Precursors (e.g., Reduction of 4-nitrobenzoic acid)

4-Aminobenzoic acid (PABA) is a critical intermediate in this synthesis. Industrially, it is prepared through two primary routes: the reduction of 4-nitrobenzoic acid and the Hoffman degradation of the monoamide derived from terephthalic acid. wikipedia.org

The reduction of 4-nitrobenzoic acid is a widely employed method due to its efficiency and high yields. This transformation can be achieved using various reducing agents and catalytic systems. Catalytic hydrogenation is a common approach, utilizing catalysts such as Palladium on carbon (Pd/C) or Raney nickel. patsnap.comchemicalbook.com The reaction is typically carried out in a solvent like water or an alcohol, under hydrogen pressure. google.comgoogle.com This method is highly selective for the nitro group, leaving the carboxylic acid group intact, and can achieve yields of over 96% with product purity exceeding 99%. patsnap.comgoogle.com

Alternative reduction methods include the use of metals in acidic media, such as tin and hydrochloric acid, although these are often less favorable due to harsher conditions and waste disposal challenges. google.com More modern approaches have explored different catalytic systems, including indium/ammonium (B1175870) chloride and rhodium(I) complexes, which also offer high chemoselectivity for the nitro group reduction. orgsyn.orgresearchgate.net

Comparison of Methods for the Reduction of 4-Nitrobenzoic Acid

Method/CatalystReducing AgentSolventTypical ConditionsReported YieldReference
Pd/CH₂ gasWater/NaOH(aq)60-70°C, 2-4 MPa>96% patsnap.comgoogle.com
Raney NickelH₂ gasWater/THF100°C, 0.9 MPa97.2% chemicalbook.com
Indium powder- (in situ)Ethanol/WaterReflux90% (for ethyl ester) orgsyn.org
cis-Rh(CO)₂(amine)₂CO gasAqueous amine100°C, 0.9 atmHigh yields researchgate.net

Methodologies for the Introduction of the Cyclopentyl or Related Cyclic Amino Moieties

The introduction of cyclic moieties is fundamental to synthesizing analogs of the target compound. While Cyclopentyl 4-aminobenzoate itself involves a simple cyclopentyl ester, related structures might incorporate cyclic amino acids. molecularcloud.org The synthesis of these cyclic amino scaffolds can be achieved through various advanced organic chemistry techniques.

One approach involves the combination of phase-transfer catalyzed asymmetric alkylation followed by reductive amination, starting from simple amino acid esters like those from glycine (B1666218) and alanine. rsc.org Another powerful method is the intramolecular cyclization of precursors. For instance, N-Cbz-protected diazoketones, derived from α-amino acids, can undergo intramolecular cyclization catalyzed by Brønsted acids to form six-membered cyclic urethanes (oxazinanones). frontiersin.org Such strategies are key to creating conformationally restricted cyclic β-amino acid moieties, which are valuable in medicinal chemistry. researchgate.net These methodologies provide access to a diverse range of cyclic structures that can be incorporated into analogs of 4-aminobenzoic acid esters.

Esterification and Carbon-Nitrogen/Carbon-Oxygen Coupling Strategies

The final step in synthesizing this compound is the formation of the ester bond between 4-aminobenzoic acid and cyclopentanol (B49286). This can be accomplished through several methods, ranging from direct acid-catalyzed reactions to the use of highly reactive intermediates and modern coupling protocols.

Optimized Direct Esterification Approaches with Cyclopentanol

The most direct route to forming the ester is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. researchgate.net In the case of PABA, the reaction with cyclopentanol would be heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. researchgate.netslideshare.net

A key consideration in this reaction is the presence of the basic amino group on the PABA molecule. This amino group reacts with the acid catalyst, forming a non-nucleophilic ammonium salt. researchgate.net Consequently, the acid is not truly catalytic and must be used in at least stoichiometric amounts to ensure there is sufficient acid to both protonate the amino group and catalyze the esterification of the carboxylic acid. researchgate.netprezi.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (cyclopentanol) is often used, or water is removed as it is formed. researchgate.net

Utilization of Activated Carboxyl Intermediates (e.g., Acid Chlorides) for Ester Formation

To overcome the equilibrium limitations of direct esterification and achieve higher yields under milder conditions, a multi-step approach using an activated carboxyl intermediate is often employed. The most common intermediate is the acid chloride.

4-aminobenzoic acid can be converted to 4-aminobenzoyl chloride by reacting it with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction is usually performed by heating the mixture under reflux, often using an excess of thionyl chloride which can also serve as the solvent. The reaction proceeds efficiently, with some procedures reporting quantitative conversion.

Synthesis Conditions for 4-Aminobenzoyl Chloride

Starting MaterialReagentTemperatureDurationReported YieldReference
4-Aminobenzoic acidThionyl chlorideReflux (70-80°C)4-16 hoursUp to 100%
3,5-dichloro-4-aminobenzoic acidThionyl chlorideReflux3 hoursNot specified prepchem.com

Once the highly reactive 4-aminobenzoyl chloride is formed, it readily reacts with cyclopentanol in a rapid and irreversible nucleophilic acyl substitution. This second step typically does not require a catalyst, although a non-nucleophilic base like pyridine (B92270) is often added to neutralize the HCl byproduct generated during the reaction.

Advanced Catalytic Coupling Protocols (e.g., Buchwald-Hartwig Coupling) for Amine Incorporation

Modern synthetic chemistry offers powerful tools for forming carbon-heteroatom bonds through catalytic cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen (C-N) bonds by coupling amines with aryl halides or triflates. wikipedia.orgopenochem.org This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing precursors for this compound, the Buchwald-Hartwig amination could be used to construct the 4-aminobenzoic acid core itself. For example, 4-bromobenzoic acid could be coupled with an ammonia (B1221849) equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand to form PABA. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nrochemistry.comlibretexts.org

Furthermore, variations of the Buchwald-Hartwig coupling can also be used to form carbon-oxygen (C-O) bonds, providing an advanced, albeit less common, route to the final ester product. nrochemistry.comnih.gov This would involve coupling a salt of 4-aminobenzoic acid with a cyclopentyl halide or sulfonate. While direct esterification or the acid chloride route are more conventional for this specific transformation, the Buchwald-Hartwig C-O coupling represents a powerful alternative for more complex substrates where traditional methods may fail. researchgate.net

Components of a Typical Buchwald-Hartwig Coupling Reaction

ComponentFunctionCommon ExamplesReference
Palladium PrecatalystSource of active Pd(0) catalystPd(OAc)₂, Pd₂(dba)₃ nrochemistry.comnih.gov
LigandStabilizes catalyst, facilitates catalytic cycleBINAP, DPPF, Xantphos, XPhos wikipedia.orgnrochemistry.com
BaseDeprotonates the amine/alcohol nucleophileNaOt-Bu, Cs₂CO₃, K₃PO₄ nrochemistry.comnih.gov
SubstratesAryl/heteroaryl halide or sulfonate and an amine or alcoholAr-Br, Ar-Cl, Ar-OTf; R₂NH, ROH wikipedia.orgorganic-chemistry.org

Control of Regioselectivity and Stereoselectivity in Synthesis

The precise control of molecular architecture is a cornerstone of modern organic synthesis, particularly for compounds with multiple stereocenters. In the synthesis of this compound and its analogs, achieving high levels of regioselectivity and stereoselectivity is critical for isolating the desired isomer. This involves employing advanced synthetic strategies that can dictate the spatial arrangement of atoms, leading to specific diastereomers and enantiomers.

Diastereoselective and Enantioselective Approaches to this compound

While specific diastereoselective or enantioselective routes to this compound are not extensively detailed in publicly available literature, the principles for achieving such stereocontrol are well-established through the synthesis of its structural analogs, particularly functionalized cyclopentane (B165970) and cyclopentene (B43876) rings. These methods often rely on catalyst-controlled reactions, the use of chiral auxiliaries, or substrate-controlled approaches to direct the formation of a specific stereoisomer.

An exemplary strategy involves the use of multicomponent reactions (MCRs) combined with organocatalysis to generate highly functionalized and stereochemically rich cyclopentenyl frameworks. nih.gov One such approach utilizes an asymmetric Michael addition–hemiacetalization to create chiral cyclic hemiacetals. These intermediates then participate in a diastereoselective intramolecular isocyanide-based multicomponent reaction. nih.gov This methodology provides a pathway to complex cyclopentenyl structures with excellent stereoselectivity, achieving up to >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr). nih.gov Such a strategy could be adapted for analogs of this compound by selecting appropriate starting materials.

The following table summarizes representative findings from a study on the diastereoselective synthesis of tetrasubstituted cyclopentenyl scaffolds, illustrating the high degree of stereocontrol achievable.

Table 1: Diastereoselective Isocyanide-Based Multicomponent Reaction for Cyclopentenyl Analogs

Entry Amine Component Isocyanide Component Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Benzylamine tert-Butyl isocyanide 85 >99:1 98
2 4-Methoxybenzylamine Cyclohexyl isocyanide 82 98:2 99
3 Allylamine tert-Butyl isocyanide 75 >99:1 97

Another powerful technique for creating chiral cyclopentane derivatives is the palladium-catalyzed kinetic resolution of racemic precursors. For instance, racemic 4-hydroxycyclopentenone can be transformed into a variety of 4-substituted cyclopentenones, including 4-amino-substituted analogs, with high enantioselectivity through nucleophilic allylic substitution reactions. nih.gov This method demonstrates how a racemic mixture can be effectively resolved to yield an enantiomerically enriched product, a key step in many asymmetric syntheses.

Furthermore, diastereoselective approaches for the synthesis of cyclopentyl-amines have been developed from aminocyclopropanes, showcasing another potential route toward the amine-functionalized cyclopentyl core of the target molecule and its analogs. sci-hub.mk These methods underscore the versatility of modern synthetic chemistry in constructing complex carbocyclic frameworks with precise stereochemical control.

Analytical Techniques for Assessing Stereochemical Purity of Synthetic Products

The successful synthesis of a specific stereoisomer must be verified by analytical methods capable of distinguishing between and quantifying enantiomers and diastereomers. The assessment of stereochemical purity is a critical step in synthetic chemistry. nih.gov A variety of powerful techniques are employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for separating and quantifying stereoisomers. nih.govmdpi.com

Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.comnih.gov Polysaccharide-based CSPs are particularly versatile and widely used for this purpose. researchgate.net The principle is based on the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com

Indirect Methods: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. nih.govlibretexts.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. creative-biostructure.com

Analysis in Chiral Environments: While enantiomers have identical NMR spectra in an achiral solvent, their spectra will differ in the presence of a chiral solvating agent or a chiral shift reagent. libretexts.orgwikipedia.org These agents create a diastereomeric environment around the enantiomers, making their corresponding nuclei magnetically non-equivalent.

Chiral Derivatizing Agents: Similar to the indirect chromatographic method, enantiomers can be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers. wikipedia.org The resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess by integrating the corresponding peaks. wikipedia.orgnih.gov

Other Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, which can be used to determine enantiomeric purity and absolute configuration. nih.govrsc.org

Polarimetry: A traditional method that measures the rotation of plane-polarized light by a chiral sample. While useful, it is generally less accurate than chromatographic or NMR methods for determining enantiomeric purity, as the magnitude of rotation is not always linearly proportional to the enantiomeric composition. rsc.org

The following table provides a comparative overview of the primary analytical techniques used for assessing stereochemical purity.

Table 2: Comparison of Analytical Techniques for Stereochemical Purity Assessment

Technique Principle Advantages Limitations
Chiral HPLC/GC Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. phenomenex.com High accuracy and resolution; widely applicable for quantitative analysis. mdpi.com Requires development of specific methods; CSPs can be expensive.
NMR with Chiral Additives Formation of transient diastereomeric complexes with chiral solvating or shift agents, inducing chemical shift differences. wikipedia.org Provides direct observation and quantification; can give structural information. Shift reagents can cause line broadening; sensitivity may be lower than chromatography. wikipedia.org
NMR with Chiral Derivatizing Agents Covalent conversion of enantiomers into diastereomers with distinct NMR spectra. libretexts.org Creates stable derivatives with potentially large spectral differences for easy quantification. Requires an additional reaction step; derivatizing agent must be enantiomerically pure.

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.gov | Highly sensitive to stereochemistry; can be used to determine absolute configuration. | Requires a chromophore near the stereocenter; less common for routine quantification compared to HPLC/NMR. rsc.org |

Sophisticated Spectroscopic Characterization Techniques for Molecular Elucidation

Advanced Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov High-resolution mass spectrometry (HRMS) provides the capability for highly accurate mass measurements, enabling the determination of elemental compositions and confident species identification. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. researchgate.netnih.gov For Cyclopentyl 4-aminobenzoate (B8803810), with the molecular formula C₁₂H₁₅NO₂, the theoretical exact mass can be calculated with high precision. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation confirms the elemental composition.

The ability of HRMS to measure mass to several decimal places distinguishes between compounds that may have the same nominal mass but different elemental formulas. nih.gov This high level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. nih.gov

Table 1: Theoretical Mass Data for Cyclopentyl 4-aminobenzoate

Parameter Value
Molecular Formula C₁₂H₁₅NO₂
Nominal Mass 205 u
Monoisotopic Mass 205.1103 u

Note: The data in this table is calculated based on isotopic masses and is presented for illustrative purposes.

Tandem mass spectrometry (MS/MS) experiments provide detailed information about a molecule's structure by analyzing its fragmentation patterns. mdpi.com When the ionized this compound molecule is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

For esters of 4-aminobenzoic acid, two primary fragmentation pathways are typically observed: alkyl-radical loss and alkene loss. researchgate.net In the case of para-isomers like this compound, the predominant pathway is the homolytic cleavage of the alkyl-oxygen bond, resulting in the loss of the cyclopentyl group as a radical. researchgate.net This process helps to confirm the connectivity of the ester group and the identity of the alkyl substituent.

Key Fragmentation Steps:

Molecular Ion Formation: The molecule is ionized, typically forming a protonated species [M+H]⁺ in positive ion mode.

Radical Loss: The primary fragmentation involves the loss of the cyclopentyl radical (•C₅H₉), a characteristic fragmentation for this class of esters. researchgate.net

Formation of Key Fragment Ion: This radical loss results in the formation of a prominent fragment ion corresponding to protonated 4-aminobenzoic acid.

This predictable fragmentation is invaluable for distinguishing between isomers and confirming the molecular structure. nih.gov

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for both the purification and confident identification of compounds. kuleuven.be Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to assess the purity of a sample and confirm the identity of its components. nih.govamazonaws.com

LC-MS/MS Analysis: LC-MS/MS is particularly well-suited for analyzing polar and non-volatile compounds. kuleuven.be this compound can be separated from impurities using reversed-phase liquid chromatography and subsequently detected with high sensitivity and selectivity by a tandem mass spectrometer. nih.gov The retention time from the LC provides one layer of identification, while the precursor ion mass and its specific fragmentation pattern (from MS/MS) provide definitive structural confirmation. kuleuven.be

GC-MS Analysis: For volatile and thermally stable compounds, GC-MS is an effective analytical choice. japsonline.com this compound, being an ester, possesses sufficient volatility for GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, it is possible to calculate the positions of individual atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its molecular structure. It would reveal the conformation of the cyclopentyl ring and its orientation relative to the benzoate (B1203000) group, as well as detailing intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. mdpi.com The process requires growing a high-quality single crystal, which can often be a challenging and rate-limiting step. nih.gov While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structure determination in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light.

The key chromophore in this compound is the 4-aminobenzoate moiety. The UV-Vis spectrum of this compound is expected to be very similar to that of other alkyl 4-aminobenzoates, such as the well-studied ethyl 4-aminobenzoate. researchgate.net The spectrum is characterized by absorption bands resulting from π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment. thieme-connect.de For the parent 4-Aminobenzoic acid, characteristic absorption maxima are observed around 194 nm, 226 nm, and 278 nm. sielc.com

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength Range (nm) Chromophore
π → π* ~220-230 Benzene (B151609) Ring / Carbonyl
π → π* ~270-290 Benzene Ring (Conjugated System)

Note: This data is based on the characteristic absorption of the 4-aminobenzoate chromophore and related compounds. researchgate.netsielc.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic properties and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective for predicting the geometry and energy of molecules. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable conformation of the molecule. mdpi.com

For Cyclopentyl 4-aminobenzoate (B8803810), a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comscispace.com The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting data provides a detailed three-dimensional model of the molecule.

Table 1: Predicted Geometrical Parameters for Cyclopentyl 4-aminobenzoate from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.22
C-O (ester)1.35
C-N1.39
C-C (aromatic)1.40
**Bond Angles (°) **O=C-O124.0
C-O-C (ester)118.0
H-N-H115.0
Dihedral Angles (°) C-C-O-C179.5

Note: The values in this table are representative and are typical for the functional groups present in the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com

The energies of these orbitals are calculated using DFT. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate ring, while the LUMO would be distributed over the aromatic and carbonyl systems.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE) 4.65

Note: These values are illustrative examples of typical results obtained from DFT calculations for organic molecules of similar size and functionality.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. aimspress.com MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are prone to attack by electrophiles. Blue-colored regions signify a positive electrostatic potential, indicating electron-deficient areas that are targets for nucleophiles. Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, while positive potential (blue) would be expected around the hydrogen atoms of the amino group. researchgate.net

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. A significant application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The theoretical chemical shifts are typically calculated by determining the isotropic magnetic shielding (IMS) for each nucleus and comparing it to a reference standard, such as Tetramethylsilane (TMS). researchgate.net

Comparing the calculated NMR spectra with experimental data serves as a powerful validation of the computed molecular structure. researchgate.net Good agreement between theoretical and experimental values confirms that the optimized geometry is a reliable representation of the molecule's actual structure in solution.

Table 3: Comparison of Hypothetical Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound

AtomPositionExperimental δ (ppm)Calculated δ (ppm)
¹H NMR -NH₂4.104.15
Aromatic H6.65 - 7.806.70 - 7.85
-O-CH-5.305.35
¹³C NMR C=O166.0165.5
C-NH₂151.0150.8
Aromatic C113.0 - 131.0113.5 - 131.5
-O-CH-78.077.5

Note: This table presents a representative comparison. Actual experimental and calculated values may vary based on solvent and computational level.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

These parameters provide a quantitative framework for understanding the chemical behavior of this compound.

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
Ionization PotentialI5.85
Electron AffinityA1.20
Electronegativityχ3.525
Chemical Hardnessη2.325
Electrophilicity Indexω2.67

Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques like Molecular Dynamics (MD) can be employed to study the dynamic behavior of this compound. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Conformational Analysis and Mapping of Potential Energy Surfaces

A comprehensive conformational analysis of this compound would be foundational to understanding its three-dimensional structure and energetic landscape. This process involves identifying all possible spatial arrangements of the atoms, known as conformers, and determining their relative stabilities. The flexible cyclopentyl ring and the rotatable ester linkage are the primary sources of conformational isomerism in this molecule.

The process would begin with a systematic search of the potential energy surface (PES). A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For this compound, the key degrees of freedom would be the dihedral angles associated with the ester group and the puckering of the cyclopentyl ring. By systematically rotating these bonds and calculating the corresponding energy, a map of the energetic landscape can be generated.

Low-energy regions on the PES correspond to stable conformers, while high-energy regions represent transition states between these conformers. The identification of the global minimum energy conformer, which is the most stable arrangement of the molecule, is a primary objective.

Table 1: Hypothetical Torsional Angles and Relative Energies for Key Conformers of this compound

ConformerDihedral Angle (C-O-C-C) (°)Cyclopentyl Ring PuckerRelative Energy (kcal/mol)
A180 (anti-periplanar)Envelope0.00
B0 (syn-periplanar)Twist2.5
C60 (gauche)Envelope1.2
D-60 (gauche)Twist1.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Exploring Dynamic Behavior and Stability

To understand the behavior of this compound in a dynamic environment, such as in solution or at a specific temperature, molecular dynamics (MD) simulations would be employed. MD simulations provide a time-dependent view of molecular motion by solving Newton's equations of motion for the atoms in the system.

An MD simulation would be initiated from a stable conformation, likely the global minimum identified from the conformational analysis. The molecule would be placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and the system would be allowed to evolve over time.

Analysis of the MD trajectory would reveal important information about the dynamic behavior and stability of this compound. This includes the flexibility of the molecule, the lifetime of specific conformations, and the nature of its interactions with the surrounding solvent molecules. For instance, simulations could show how the cyclopentyl group moves and how hydrogen bonds form between the amino group and solvent molecules.

Molecular Docking Studies for Predicting Binding Modes and Interactions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to investigate its potential interactions with macromolecular targets, such as enzymes or receptors.

The process involves placing the three-dimensional structure of this compound (the ligand) into the binding site of a target protein (the receptor). A scoring function is then used to estimate the binding affinity for different orientations and conformations of the ligand.

The results of a docking study would provide insights into the plausible binding modes of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the complex. This information is crucial for understanding the potential biological activity of the compound.

Table 2: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesTyr123, Phe256, Arg301
Hydrogen BondsAmino group with Asp150
Hydrophobic InteractionsCyclopentyl ring with Leu200, Val210

Note: This table is a hypothetical representation of docking results and is not based on actual experimental data.

Polymorphism and Crystal Engineering through Computational Methods

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, which is of particular importance in the pharmaceutical industry.

Computational Prediction and Characterization of Polymorphic Forms

Computational methods play a crucial role in predicting and characterizing the possible polymorphic forms of a molecule like this compound. Crystal structure prediction (CSP) methods aim to generate a list of plausible crystal structures based on the molecular structure.

These methods typically involve a search of the crystallographic space, exploring different packing arrangements and intermolecular interactions. The generated structures are then ranked based on their calculated lattice energies. The most stable predicted structures are considered potential candidates for experimentally observable polymorphs.

Theoretical Studies on Thermodynamic Stability and Crystallization Pathways

Once potential polymorphic forms have been predicted, theoretical studies can be conducted to assess their relative thermodynamic stabilities. This involves calculating the free energy of each polymorph as a function of temperature and pressure.

By comparing the free energies, a phase diagram can be constructed, which indicates the most stable polymorph under different conditions. These studies can also provide insights into the kinetic factors that govern the transformation between different polymorphic forms, helping to understand the crystallization pathways.

Investigations into Chemical Reactivity and Derivatization Pathways

Reactions Involving the Amine Functionality

The primary aromatic amine group is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, arylation, and condensation with carbonyl compounds to form imines.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the nitrogen atom in the 4-amino group facilitates its reaction with various electrophiles to form new nitrogen-carbon and nitrogen-heteroatom bonds.

Acylation: N-acylation of the primary amine on Cyclopentyl 4-aminobenzoate (B8803810) leads to the formation of amide derivatives. This transformation is typically achieved by reacting the parent compound with acylating agents like acyl chlorides or acid anhydrides. researchgate.net The resulting N-acyl amides are a common feature in many biologically active molecules. nih.gov The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. Biocatalytic methods, using enzymes such as acyl-adenylating enzymes, have also been developed for the synthesis of N-acyl amides under mild conditions. nih.govquora.com

Alkylation: The amine group can be N-alkylated using alkylating agents such as alkyl halides. For instance, the synthesis of N-alkyl derivatives of p-aminobenzoic acid (PABA) has been reported, demonstrating the feasibility of this reaction on the core PABA structure. nih.govacs.org The reaction of ethyl 4-aminobenzoate with butyl bromide, for example, yields the corresponding N-butyl derivative. google.com These reactions typically proceed via nucleophilic substitution, where the amine acts as the nucleophile.

Arylation: Modern cross-coupling methodologies provide efficient routes for the N-arylation of aromatic amines. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple aryl halides or triflates with amines to form C-N bonds. researchgate.netacs.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing complex aryl amines. nih.gov Another established method is the Ullmann condensation (specifically the Goldberg reaction), which uses a copper catalyst to promote the coupling of an aryl halide with an amine. nih.govorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols with specialized ligands have improved their applicability. nih.govfiveable.me

It is important to note that classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation are generally not suitable for modifying the aromatic ring of Cyclopentyl 4-aminobenzoate. The primary amino group is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that inhibits further reaction on the aromatic ring. nih.govgoogle.com

Table 1: Summary of Amine Functionalization Reactions
Reaction TypeReagents/CatalystsProduct TypeKey Features
Acylation Acyl chlorides, Acid anhydridesN-Acyl AmideForms a stable amide bond.
Alkylation Alkyl halidesN-Alkyl AmineIntroduces alkyl substituents on the nitrogen.
Arylation (Buchwald-Hartwig) Aryl halides/triflates, Palladium catalyst, Ligand, BaseN-Aryl AmineVersatile and tolerant of many functional groups. acs.org
Arylation (Ullmann/Goldberg) Aryl halides, Copper catalyst, BaseN-Aryl AmineA classical method, often requiring higher temperatures. nih.govorganic-chemistry.org

Formation of Imine and Schiff Base Derivatives

The primary amine of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgtandfonline.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. libretexts.orgmedcraveonline.com

The synthesis of Schiff bases derived from 4-aminobenzoic acid or its esters is well-documented. researchgate.net For example, reacting 4-aminobenzoic acid with various substituted aromatic aldehydes in methanol, often with a few drops of glacial acetic acid as a catalyst and under reflux, yields the corresponding Schiff base derivatives. libretexts.org The reaction proceeds through a carbinolamine intermediate which then dehydrates. These reactions are generally reversible and can be driven to completion by removing water from the reaction mixture. libretexts.org The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes or ketones. libretexts.org

Table 2: Examples of Schiff Base Formation with 4-Aminobenzoic Acid
Aldehyde ReactantProduct NameReference
2-Chlorobenzaldehyde4-[(2-chlorobenzylidene)amino]benzoic acid libretexts.org
Furan-2-carbaldehyde4-[(furan-2-ylmethylene)amino]benzoic acid libretexts.org
Cinnamaldehyde4-[(3-phenylallylidene)amino]benzoic acid libretexts.org
Salicylaldehyde4-[(2-hydroxybenzylidene)amino]benzoic acid libretexts.org
Vanillin4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid libretexts.org

Reactions Involving the Ester Functionality

The cyclopentyl ester group is another reactive center in the molecule, susceptible to nucleophilic attack at the carbonyl carbon. This allows for transformations such as transesterification and hydrolysis.

Transesterification Processes with Various Alcohols

Transesterification is a process where the cyclopentyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. This equilibrium reaction is typically catalyzed by an acid or a base. For aminobenzoate esters, the reaction involves heating the starting ester with an excess of a different alcohol in the presence of a suitable transesterification catalyst. The equilibrium can be shifted towards the product by removing the released cyclopentanol (B49286), for instance, by distillation.

This method has been employed for the synthesis of various aminobenzoate esters. For example, o-, m-, and p-aminobenzoates of the alkaloid lupinine have been prepared in a single step through the transesterification of the corresponding methyl aminobenzoates with lupinine. Similarly, various peptidic juvenile hormone analogues were synthesized via transesterification of methyl esters with ethyl amino acid-p-aminobenzoates. libretexts.org This demonstrates the utility of transesterification for creating a library of different ester derivatives from a common precursor.

Controlled Hydrolysis and Saponification

The ester linkage in this compound can be cleaved through hydrolysis to yield 4-aminobenzoic acid and cyclopentanol. This reaction can be carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction produces the carboxylate salt of 4-aminobenzoic acid. Subsequent acidification is required to protonate the carboxylate and obtain the free 4-aminobenzoic acid. Studies on the hydrolysis of various 4-aminobenzoic acid esters have been conducted to understand their stability. organic-chemistry.org The hydrolysis of phenyl 4-aminobenzoate, for instance, has been shown to proceed via a pH-independent pathway between pH 3 and 8.5. researchgate.net In a preparative context, the saponification of ethyl p-aminobenzoate with a base like sodium carbonate leads to the precipitation of the product, which can then be isolated by filtration.

Modifications and Functionalization of the Cyclopentyl Ring

The cyclopentyl ring, while generally less reactive than the amine or ester groups, can undergo various chemical transformations. nih.gov These modifications can alter the steric and electronic properties of the molecule. Potential reactions include oxidation, reduction, and substitution. nih.gov

Functionalization of a cyclopentane (B165970) ring can be achieved through various synthetic strategies. For example, free-radical bromination can introduce a halogen substituent, which can then serve as a handle for further nucleophilic substitution reactions. Cycloaddition reactions are also a powerful tool for constructing functionalized cyclopentyl systems. nih.gov Ring contraction methodologies, such as the Favorskii rearrangement of a six-membered ring precursor, can also lead to highly substituted cyclopentane derivatives. researchgate.net While these reactions have not been specifically reported on this compound itself, they represent established chemical principles for the modification of cyclopentyl moieties in organic molecules. researchgate.netnih.gov

Ring Expansion or Contraction Reactions

While specific studies on ring expansion or contraction of this compound are not extensively documented, the reactivity of the cyclopentyl moiety suggests several potential transformation pathways based on well-established organic reactions.

Ring Expansion:

Carbocation-mediated rearrangements represent a plausible route for the expansion of the cyclopentyl ring to a cyclohexyl system. chemistrysteps.comstackexchange.com Such reactions are typically driven by the formation of a more stable carbocation and the relief of ring strain. For instance, if a leaving group is introduced on a carbon adjacent to the ring, its departure could initiate a rearrangement.

A hypothetical pathway could involve the conversion of the cyclopentyl alcohol (derived from the hydrolysis of the ester) to a derivative with a good leaving group, such as a tosylate. Subsequent solvolysis could generate a cyclopentylcarbinyl cation, which is known to be in equilibrium with a more stable cyclohexyl cation, leading to a ring-expanded product. youtube.com

Another potential method for ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org This would necessitate the introduction of a hydroxymethyl group onto the cyclopentyl ring, followed by diazotization of the corresponding amine to generate a carbocation that can undergo rearrangement.

Ring Contraction:

Ring contraction of a cyclopentyl ring to a cyclobutyl derivative is less common due to the increased ring strain in the smaller ring. However, specific reactions like the Favorskii rearrangement of α-haloketones can facilitate such transformations. researchgate.netchemistrysteps.com To apply this to this compound, the cyclopentyl ring would first need to be converted to a cyclopentanone, followed by α-halogenation. Treatment with a base would then induce the rearrangement to a cyclobutanecarboxylic acid derivative.

Photochemical Wolff rearrangements of α-diazoketones derived from cyclopentanone also offer a pathway to ring-contracted products. etsu.edu

It is important to note that the electronic nature of the 4-aminobenzoate group could influence these reactions. The electron-donating amino group might affect the stability of intermediates, though its influence would be transmitted through the ester linkage and several sigma bonds.

Table 1: Potential Ring Expansion and Contraction Reactions Applicable to this compound Derivatives
Reaction TypeKey Intermediate/PrecursorPotential ProductDriving Force
Ring Expansion (e.g., Wagner-Meerwein)Cyclopentylcarbinyl cationCyclohexyl derivativeFormation of a more stable carbocation, relief of ring strain
Ring Expansion (Tiffeneau-Demjanov)Diazonium salt of an aminomethylcyclopentanolCyclohexanone derivativeCarbocation rearrangement
Ring Contraction (Favorskii Rearrangement)α-HalocyclopentanoneCyclobutanecarboxylic acid derivativeFormation of a cyclopropanone intermediate
Ring Contraction (Wolff Rearrangement)α-DiazocyclopentanoneCyclobutyl ester derivativeCarbene insertion and rearrangement

Introduction of Additional Substituents on the Cyclopentyl Moiety

The functionalization of the cyclopentyl ring in this compound can be achieved through various synthetic strategies, primarily involving C-H activation or the conversion of the cyclopentyl ring into a more reactive intermediate.

Direct C-H Functionalization:

Modern synthetic methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach. youtube.com Palladium-catalyzed C-H activation, for instance, could be employed to introduce aryl or other functional groups onto the cyclopentyl ring. nih.govnih.govresearchgate.net The ester group itself might act as a directing group, although this is less common for C(sp³)-H bonds distant from the carbonyl group. Alternatively, the introduction of a directing group onto the cyclopentyl ring would be a more reliable strategy.

Functionalization via Reactive Intermediates:

A more traditional approach involves the generation of a reactive intermediate on the cyclopentyl ring. For example, radical halogenation of the cyclopentyl group could introduce a handle for further nucleophilic substitution reactions. Subsequent reactions with various nucleophiles would allow for the introduction of a wide range of substituents.

Alternatively, the hydrolysis of the ester to cyclopentanol would open up a plethora of functionalization possibilities. The alcohol could be oxidized to cyclopentanone, which can then undergo a variety of alpha-functionalization reactions or serve as a precursor for the synthesis of substituted cyclopentanes. researchgate.net

Table 2: Strategies for Introducing Substituents on the Cyclopentyl Moiety
StrategyMethodologyPotential Substituents
Direct C-H FunctionalizationPalladium-catalyzed C-H activationAryl, Alkyl, Heteroaryl groups
Functionalization via Reactive IntermediatesRadical halogenation followed by nucleophilic substitution-OH, -OR, -CN, -N3, etc.
Oxidation to cyclopentanone followed by α-functionalizationAlkyl, Halogen, Hydroxyl groups at the α-position

Studies on Regioselectivity and Stereoselectivity in Novel Reactions

The introduction of substituents onto the cyclopentyl ring of this compound raises important questions regarding regioselectivity and stereoselectivity. While direct studies on this specific molecule are lacking, principles from analogous systems can provide valuable insights.

Regioselectivity:

In reactions involving the functionalization of the cyclopentyl ring, the position of the incoming substituent is crucial. For instance, in C-H activation reactions, the regioselectivity is often governed by the directing group or by the inherent reactivity of the C-H bonds (e.g., tertiary > secondary > primary). wikipedia.orgyoutube.com In the absence of a strong directing effect from the ester group, a mixture of products could be expected from the functionalization of the different methylene groups of the cyclopentyl ring.

In the case of reactions proceeding through a cyclopentene (B43876) intermediate (formed, for example, by elimination from a functionalized cyclopentyl ring), the regioselectivity of subsequent additions would be influenced by both steric and electronic factors. nih.gov

Stereoselectivity:

When a new stereocenter is created on the cyclopentyl ring, the stereochemical outcome of the reaction is of paramount importance. The facial selectivity of attack on a planar intermediate (like a carbocation or a radical) or a double bond in a cyclopentene ring will determine the relative stereochemistry of the product. The existing ester group, being relatively bulky, could exert some steric hindrance, directing incoming reagents to the less hindered face of the ring.

For reactions that proceed through a cyclic transition state, the conformational preferences of the cyclopentyl ring and the substituents will play a key role in determining the stereoselectivity. The synthesis of diaminocyclopentanols from epoxy-aminocyclopentanes, for example, shows that the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substituents. nih.gov Similarly, the Mizoroki-Heck reaction on aminocyclopentenes can proceed with high stereoselectivity. nih.gov

The electronic properties of the 4-aminobenzoate moiety are unlikely to have a direct and significant impact on the stereoselectivity of reactions on the distant cyclopentyl ring. However, its steric bulk could play a role in controlling the approach of reagents.

Table 3: Factors Influencing Regioselectivity and Stereoselectivity
SelectivityGoverning FactorsPotential Outcome for this compound
RegioselectivityDirecting groups, Steric hindrance, Electronic effects, Inherent C-H bond reactivityMixture of isomers in the absence of a strong directing effect.
StereoselectivitySteric hindrance from the ester group, Conformational preferences of the cyclopentyl ring, Nature of the transition statePotential for diastereoselective transformations based on steric control.

Advanced Analytical Chemistry for Research and Characterization

Chromatographic Method Development and Validation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. The development and validation of reliable chromatographic methods are critical for ensuring the quality and integrity of research findings related to Cyclopentyl 4-aminobenzoate (B8803810).

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like Cyclopentyl 4-aminobenzoate and for its quantitative determination. A typical reversed-phase HPLC (RP-HPLC) method would be the first choice, leveraging the compound's hydrophobicity conferred by the cyclopentyl and benzene (B151609) rings.

Method Development Insights: The development of an HPLC method for this compound would involve a systematic optimization of several key parameters. A C18 column is a common starting point for the separation of moderately nonpolar compounds. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine group, thereby influencing the retention time and peak shape. For aromatic amines, a slightly acidic to neutral pH is often employed. nih.gov

Detection is typically achieved using a UV detector, as the benzene ring in this compound provides strong chromophores. The maximum absorbance is expected to be in the UV range, and a wavelength of around 280-290 nm would likely be suitable for sensitive detection. sielc.com

Validation Parameters: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. Validation would encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.gov

Illustrative HPLC Method Parameters for a Structurally Similar Compound (Procaine):

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 30 mM Potassium Dihydrogen Phosphate buffer (pH 4.9 with 0.16% triethylamine) / Acetonitrile (63/37, v/v) nih.gov
Flow Rate 1.0 mL/min
Detection UV at 290 nm nih.gov
Injection Volume 20 µL
Column Temperature Ambient

This table is illustrative and based on methods for structurally related compounds. Actual parameters for this compound would require experimental optimization.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself may have limited volatility, GC is invaluable for identifying and quantifying potential volatile byproducts from its synthesis or degradation products. Such byproducts could include residual solvents or starting materials like cyclopentanol (B49286).

For the analysis of the parent compound or less volatile derivatives, a derivatization step is often necessary to increase volatility and improve chromatographic performance. researchgate.netlibretexts.org The primary amino group in this compound is a prime target for derivatization. Common derivatization strategies for aromatic amines include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Acylation: Reaction with anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides to form stable amide derivatives. researchgate.net

Alkylation: Reaction to form secondary or tertiary amines, though less common for primary aromatic amines in this context. libretexts.org

The resulting derivatives are more volatile and less polar, leading to better peak shapes and improved resolution on standard non-polar or medium-polarity GC columns (e.g., those with a polydimethylsiloxane-based stationary phase). A flame ionization detector (FID) would provide a robust and linear response for quantitative analysis, while a mass spectrometer (MS) would offer definitive identification of the byproducts and derivatives based on their mass spectra. nih.gov

In the course of chemical synthesis, the desired product is often accompanied by unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a powerful technique for isolating and purifying this compound from such complex mixtures on a larger scale than analytical chromatography. news-medical.netwelch-us.com

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. welch-us.com The goal is to achieve a balance between purity, recovery, and the amount of sample that can be processed (sample load). welch-us.com

A common workflow involves:

Developing an optimized analytical HPLC method that provides good separation of the target compound from its impurities.

Scaling up this method to a preparative scale by increasing the column diameter and adjusting the flow rate proportionally.

Injecting larger quantities of the crude reaction mixture.

Collecting the eluent in fractions as the separated components exit the detector.

Analyzing the collected fractions to identify those containing the pure product.

Combining the pure fractions and removing the solvent to obtain the purified this compound.

This technique is essential for obtaining high-purity material required for subsequent research, such as structural elucidation or biological screening. news-medical.net

Development of Novel Analytical Techniques for Specific Research Questions

Beyond routine analysis, the development of novel analytical techniques can address specific research challenges, such as the need for faster analysis or the detection of trace amounts of this compound in complex environments.

High-throughput screening (HTS) is a drug discovery and chemical biology paradigm that allows for the rapid assessment of large numbers of compounds. nuvisan.com If this compound were part of a larger library of synthesized analogs, HTS methodologies would be crucial for quickly evaluating their properties.

Developing a rapid screening method for this compound would likely involve miniaturizing the analytical process. This could be achieved through techniques such as:

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures, UHPLC can significantly reduce analysis times from minutes to seconds, enabling a much higher sample throughput compared to conventional HPLC.

Flow Injection Analysis (FIA): For assays where chromatographic separation is not necessary (e.g., measuring a bulk property or a reaction endpoint), FIA coupled with a suitable detector (e.g., UV-Vis or fluorescence) can provide extremely rapid sample analysis.

Plate-Based Assays: Utilizing microtiter plates (e.g., 96- or 384-well plates), analytical measurements can be performed in parallel for a large number of samples. Detection can be based on absorbance, fluorescence, or luminescence, depending on the specific assay.

These HTS approaches are instrumental in accelerating the pace of research by enabling the rapid screening of compound libraries for desired activities or properties. nuvisan.com

The effective analysis of this compound, particularly at low concentrations or in complex matrices (e.g., biological fluids or environmental samples), is highly dependent on the sample preparation step. The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument. nih.gov

Advanced Sample Preparation Techniques:

Solid-Phase Extraction (SPE): This has become a widely used alternative to liquid-liquid extraction. For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18) could be used to retain the compound from an aqueous sample, while more polar impurities are washed away. The retained analyte can then be eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample.

Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the sorbent material, allowing for rapid and efficient separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process. nih.gov

Advanced Derivatization Techniques: In addition to the GC derivatization methods mentioned earlier, derivatization can also be employed to enhance detection in HPLC. For instance, if higher sensitivity is required than what UV detection can provide, the primary amino group of this compound can be labeled with a fluorescent tag. Reagents such as dansyl chloride or fluorescamine (B152294) react with primary amines to produce highly fluorescent derivatives, enabling detection at much lower concentrations using a fluorescence detector. A similar strategy has been employed for other 4-aminobenzoic acid esters. nih.gov

Illustrative Derivatization Reaction for Fluorescence Detection:

Analyte Functional GroupDerivatizing ReagentResulting DerivativeDetection Method
Primary Aromatic AmineDansyl ChlorideDansyl-AmideHPLC with Fluorescence Detection
Primary Aromatic AmineFluorescamineFluorescent PyrrolinoneHPLC with Fluorescence Detection

This table provides examples of derivatization strategies that could be adapted for this compound to enhance analytical sensitivity.

Exploration of Cyclopentyl 4 Aminobenzoate in Advanced Materials Science and Catalysis Research

Integration into Supramolecular Architectures and Organic Frameworks

The molecular structure of Cyclopentyl 4-aminobenzoate (B8803810) makes it a promising candidate for the construction of supramolecular assemblies and organic frameworks. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carbonyl group allows for the formation of predictable and robust intermolecular interactions. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

The cyclopentyl group, with its non-planar and relatively bulky nature, can play a crucial role in dictating the packing arrangement of the molecules in the solid state. This steric influence can lead to the formation of porous structures or materials with specific host-guest properties. The interplay between the hydrogen bonding of the 4-aminobenzoate moiety and the van der Waals interactions of the cyclopentyl rings can be engineered to create complex supramolecular architectures with tailored functionalities.

Table 1: Potential Supramolecular Assembly Modes of Cyclopentyl 4-aminobenzoate

Interaction Type Participating Groups Resulting Structure Potential Properties
Hydrogen Bonding Amino group (donor) and Carbonyl group (acceptor) Chains, sheets, or 3D networks Thermal stability, defined porosity
π-π Stacking Phenyl rings Columnar or layered structures Electronic conductivity, charge transport

Role as a Ligand or Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound possesses suitable functional groups to act as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The amino group and the carboxylate oxygen atoms can coordinate to metal ions, forming extended networks. The choice of metal ion and the coordination geometry will influence the resulting framework's topology and properties.

The cyclopentyl ester group can serve multiple functions in this context. Its size and shape can act as a template, directing the formation of specific pore sizes and shapes within the MOF structure. Furthermore, the hydrophobic nature of the cyclopentyl group can be exploited to create MOFs with hydrophobic pores, which could be advantageous for applications such as the selective adsorption of nonpolar molecules. The flexibility of the cyclopentyl ring may also impart a degree of flexibility to the framework, allowing for dynamic responses to external stimuli.

Table 2: Potential MOF Architectures with this compound as a Ligand

Metal Ion Coordination Mode Potential Framework Topology Possible Applications
Zn(II), Cu(II) Monodentate or bidentate bridging 2D layered or 3D porous Gas storage, separation, catalysis
Lanthanides Multidentate chelation Luminescent frameworks Sensing, bio-imaging

Application in Polymer Chemistry and Development of Novel Nanocomposites

In polymer chemistry, this compound can be utilized as a monomer or a functional additive. The amino group allows for its incorporation into various polymer backbones, such as polyamides and polyimides, through polycondensation reactions. The presence of the cyclopentyl group can significantly influence the properties of the resulting polymers. For instance, it can increase the polymer's glass transition temperature (Tg) and enhance its thermal stability due to the rigidity of the cycloaliphatic ring. The bulky nature of the cyclopentyl group can also disrupt polymer chain packing, leading to increased free volume and potentially improved gas permeability.

Furthermore, this compound can be used to modify the surface of nanoparticles, creating organic-inorganic hybrid nanocomposites. The aminobenzoate moiety can anchor to the nanoparticle surface, while the cyclopentyl groups can improve the compatibility and dispersion of the nanoparticles within a polymer matrix. This can lead to nanocomposites with enhanced mechanical, thermal, and barrier properties.

Table 3: Predicted Influence of this compound on Polymer Properties

Polymer Type Property Modified Mechanism of Modification Potential Application
Polyamides Increased Tg, thermal stability Introduction of rigid cyclopentyl group High-performance engineering plastics
Polyimides Enhanced solubility, processability Disruption of chain packing by bulky group Advanced membranes, electronics

Design and Mechanistic Studies of this compound Derivatives as Catalytic Components or Ligands

The 4-aminobenzoate scaffold is a versatile platform for the design of ligands for homogeneous and heterogeneous catalysis. Derivatives of this compound can be synthesized to incorporate additional donor atoms or chiral centers, allowing for the creation of tailored ligands for specific catalytic transformations.

By modifying the amino group or the aromatic ring of this compound, a wide range of ligands can be prepared. For example, Schiff base condensation of the amino group with aldehydes can yield multidentate ligands capable of coordinating to various transition metals. The cyclopentyl group in these ligands can influence the steric environment around the metal center, which in turn can affect the selectivity and activity of the catalyst. These catalyst systems could find applications in a variety of organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For catalyst systems based on this compound derivatives, mechanistic studies would involve a combination of experimental techniques and computational modeling. Kinetic studies, such as determining reaction orders and activation parameters, can provide insights into the rate-determining step of the catalytic cycle. Spectroscopic techniques, like in-situ infrared and NMR spectroscopy, can be used to identify key intermediates.

Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and elucidate the role of the cyclopentyl group in influencing the catalyst's electronic and steric properties.

Table 4: Hypothetical Catalytic System Based on a this compound Derivative

Catalyst System Target Reaction Role of Cyclopentyl Group Method of Mechanistic Investigation
Palladium complex with a phosphine-functionalized this compound ligand Suzuki-Miyaura cross-coupling Steric bulk influencing reductive elimination 31P NMR spectroscopy, kinetic isotope effects
Chiral manganese-salen complex derived from a this compound precursor Asymmetric epoxidation of olefins Inducing chirality in the product Circular dichroism spectroscopy, DFT calculations

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing cyclopentyl 4-aminobenzoate with high purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 4-aminobenzoic acid with cyclopentanol under acid catalysis. Purification via recrystallization or column chromatography is critical to remove unreacted substrates. Structural validation should include 1^1H NMR (to confirm ester linkage and cyclopentyl proton environments) and IR spectroscopy (to verify the absence of free carboxylic acid O-H stretches). Mass spectrometry (MS) ensures molecular weight accuracy. For reproducibility, document reaction conditions (temperature, solvent, catalyst concentration) and purity thresholds (e.g., ≥98% by HPLC) .

Q. How can researchers design kinetic studies to characterize enzyme interactions with this compound derivatives?

  • Methodological Answer : Use steady-state kinetics to determine KMK_M and kcatk_{cat} values. For example, aminobenzoate phosphoribosyltransferase from Methanocaldococcus jannaschii exhibits a KMK_M of 0.15 mM for 4-aminobenzoate, suggesting competitive inhibition assays with cyclopentyl derivatives could elucidate substrate specificity. Employ stopped-flow spectrophotometry to monitor intermediate formation (e.g., ribooxocarbenium ions) and analyze time-resolved data with nonlinear regression models .

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